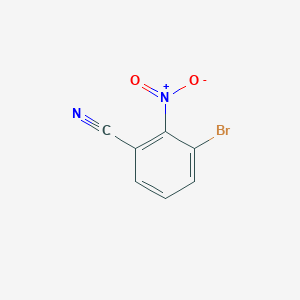

3-Bromo-2-nitrobenzonitrile

Descripción

Significance of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile and its derivatives are a cornerstone of organic synthesis, serving as versatile precursors and intermediates. The nitrile group can be readily transformed into other functional groups such as amines, amides, and carboxylic acids, making benzonitriles valuable starting materials in the synthesis of a wide array of organic compounds. smolecule.com They are integral to the production of pharmaceuticals, agrochemicals, dyes, and materials with specific electronic or optical properties. smolecule.comontosight.ai The reactivity of the benzonitrile core can be finely tuned by the presence of other substituents on the aromatic ring, allowing for a high degree of control in synthetic pathways.

Contextualizing Halogenated and Nitroaromatic Compounds in Chemical Transformations

Halogenated and nitroaromatic compounds are key players in a multitude of chemical transformations. The presence of a halogen atom, such as bromine, on an aromatic ring introduces a site for various coupling reactions and nucleophilic substitutions, enabling the construction of complex molecular architectures. researchgate.net

Nitroaromatic compounds are characterized by the presence of one or more nitro groups attached to an aromatic ring. This functional group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. This property is harnessed in various synthetic strategies. Furthermore, the nitro group can be reduced to an amino group, providing a gateway to a vast range of aromatic amine derivatives, which are themselves important intermediates in many chemical industries. libretexts.org

Research Trajectories and Academic Importance of 3-Bromo-2-nitrobenzonitrile

This compound, with its molecular formula C₇H₃BrN₂O₂, is a compound that has garnered attention for its potential as a building block in several areas of chemical research. smolecule.com Its academic importance lies in its utility as a precursor for more complex and potentially bioactive molecules. smolecule.com

The primary synthesis route for this compound involves the bromination of 2-nitrobenzonitrile. smolecule.com In an industrial context, such processes are often optimized using continuous flow reactors to enhance yield and minimize byproducts. smolecule.com

The chemical reactivity of this compound is characterized by several key transformations:

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, such as amines and thiols. smolecule.com

Reduction: The nitro group is susceptible to reduction, typically using hydrogen gas with a palladium catalyst, to form an amino group. smolecule.com

Oxidation: The compound can be oxidized to different derivatives depending on the oxidizing agent used. smolecule.com

Research has indicated that this compound and its derivatives have potential applications in several fields:

Medicinal Chemistry: It is utilized as an intermediate in the development of new pharmaceutical compounds. Some studies suggest its potential in the creation of enzyme inhibitors and other therapeutic agents. smolecule.com The nitro group can undergo bioreduction to form reactive species that may interact with cellular components. smolecule.com

Agrochemicals: The compound is a precursor in the synthesis of pesticides and herbicides. smolecule.com

Material Science: There is interest in its use for developing materials with specific electronic or optical properties. smolecule.com

Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Bromo-3-nitrobenzonitrile | 4-Bromo-3-nitrobenzonitrile |

|---|---|---|---|

| Molecular Formula | C₇H₃BrN₂O₂ | C₇H₃BrN₂O₂ nih.gov | C₇H₃BrN₂O₂ sigmaaldrich.com |

| Molecular Weight | 227.01 g/mol | 227.01 g/mol nih.gov | 227.01 g/mol sigmaaldrich.com |

| CAS Number | 1261777-18-7 | 90407-28-6 nih.gov | 89642-49-9 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-2-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJNIVGBEWRZQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for haloarenes bearing strong electron-withdrawing groups. wikipedia.orgbyjus.com The reaction proceeds via a two-step addition-elimination mechanism. youtube.comyoutube.com A nucleophile first attacks the carbon atom bearing the leaving group (in this case, bromide), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. youtube.comlibretexts.org The presence of electron-withdrawing groups, especially at positions ortho or para to the leaving group, is crucial as they stabilize the negatively charged intermediate, thereby facilitating the reaction. wikipedia.orgmasterorganicchemistry.com

Reactivity at the Bromine-Substituted Position

In 3-bromo-2-nitrobenzonitrile, the bromine atom at the C-3 position is activated towards nucleophilic displacement by the adjacent nitro group at C-2 and the nitrile group at C-1. The primary reaction at this position is the SNAr mechanism, where a nucleophile displaces the bromide ion.

Common nucleophiles such as amines, alkoxides, and thiolates can react at this position. For instance, the reaction with amines would lead to the formation of various N-substituted 3-amino-2-nitrobenzonitriles. While specific studies on this compound are limited, research on the analogous compound, 3-bromo-2-nitrobenzo[b]thiophene, demonstrates its reactivity with amines like 3-(trifluoromethyl)aniline (B124266) in the presence of a base such as triethylamine (B128534) in DMF. rsc.orgacs.org This reaction yields the expected N-substituted 3-amino-2-nitrobenzo[b]thiophene, the product of direct ipso-substitution. rsc.org

Transformations Involving the Nitro Group

The functional groups on the aromatic ring can influence each other's reactivity. The nitro group at the C-2 position is not only an activating group for SNAr but can also undergo transformations itself.

Nitro Group Migration: An intriguing aspect of the reactivity of related compounds is the potential for nitro group migration during nucleophilic substitution. In studies with 3-bromo-2-nitrobenzo[b]thiophene, reaction with weak neutral nucleophiles like anilines in the presence of non-nucleophilic bases led to the formation of both the expected 3-amino-2-nitro product and an unexpected isomer, 2-amino-3-nitrobenzo[b]thiophene. rsc.orgresearchgate.net This suggests a rearrangement where the nitro group migrates from the C-2 to the C-3 position. A similar nitro-group migration has been observed in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines. clockss.org This phenomenon indicates that the reaction pathway can be more complex than simple ipso-substitution, potentially involving intricate intermediates. researchgate.net

Reduction to Amines: The aromatic nitro group can be readily reduced to a primary amine (-NH₂). This is a fundamental transformation in organic synthesis. youtube.com A variety of reducing agents can accomplish this, and the choice of reagent is crucial, especially to avoid reducing the nitrile group simultaneously.

Metal-based Reductions: Historically, metals like iron, tin, or zinc in acidic media have been used for this purpose. numberanalytics.comacs.org Tin(II) chloride (SnCl₂) is known for its chemoselectivity, capable of reducing an aromatic nitro group while leaving other sensitive groups like nitriles unaffected. stackexchange.com

Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel. wikipedia.orgnumberanalytics.com However, some catalysts may also reduce the nitrile group. stackexchange.com

The reduction of the nitro group in this compound would yield 3-bromo-2-aminobenzonitrile, a valuable intermediate for further synthesis.

| Transformation | Typical Reagents and Conditions | Potential Product | Reference |

|---|---|---|---|

| Reduction to Amine | SnCl₂·2H₂O, Ethanol, 70°C | 3-Bromo-2-aminobenzonitrile | stackexchange.com |

| Reduction to Amine | Fe / HCl | 3-Bromo-2-aminobenzonitrile | youtube.com |

| Reduction to Amine | H₂, Pd/C | 3-Bromo-2-aminobenzonitrile | youtube.com |

| Nitro Group Migration | Anilines, Et₃N, DMF (by analogy) | 2-Amino-3-nitrobenzonitrile derivative | rsc.orgresearchgate.net |

Influence of Adjacent Substituents on SNAr Pathways

The rate and feasibility of the SNAr reaction are highly dependent on the nature and position of the substituents on the aromatic ring. masterorganicchemistry.com

Nitro Group (-NO₂): The nitro group at the C-2 position (ortho to the bromine) is a powerful activating group. Through its strong electron-withdrawing resonance (-R) and inductive (-I) effects, it stabilizes the negative charge of the Meisenheimer intermediate. This stabilization is most effective when the activating group is ortho or para to the leaving group, as the negative charge can be delocalized onto the oxygen atoms of the nitro group. libretexts.orgstackexchange.com

Nitrile Group (-CN): The nitrile group at the C-1 position (meta to the bromine) is also electron-withdrawing. While it cannot stabilize the Meisenheimer intermediate via direct resonance in the same way an ortho or para group can, its inductive effect further increases the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The combined effect of the ortho-nitro and meta-nitrile groups makes the carbon atom attached to the bromine in this compound a highly activated site for nucleophilic aromatic substitution.

Reactions of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo several important transformations.

Hydrolysis and Amidation Reactions

The nitrile group can be hydrolyzed to either a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com The reaction typically requires heating with either an acid or a base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. byjus.com For this compound, this would yield 3-bromo-2-nitrobenzoic acid.

Base-Catalyzed Hydrolysis: Treatment with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate. youtube.com The final product under basic conditions is the carboxylate salt (e.g., sodium 3-bromo-2-nitrobenzoate). chemguide.co.ukscribd.com Subsequent acidification is required to obtain the free carboxylic acid.

Stopping the hydrolysis at the amide stage can be challenging because the amide itself is susceptible to hydrolysis under the same conditions. chemistrysteps.com However, using milder conditions, such as controlled heating or specific reagents like alkaline hydrogen peroxide, can sometimes favor the formation of the amide, in this case, 3-bromo-2-nitrobenzamide. commonorganicchemistry.com

Reduction to Amines and Aldehydes

The nitrile group can be reduced to a primary amine or, with careful choice of reagents, an aldehyde.

Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. wikipedia.org However, LiAlH₄ would also reduce the nitro group. Selective reduction of a nitrile in the presence of a nitro group can be achieved using specific reagent systems, such as a mixture of boron trifluoride etherate and sodium borohydride. calvin.edu Catalytic hydrogenation can also be employed, though conditions must be chosen carefully to ensure chemoselectivity. wikipedia.org The product of this reduction would be (3-bromo-2-nitrophenyl)methanamine.

Reduction to Aldehydes: The partial reduction of a nitrile to an aldehyde can be accomplished using sterically hindered hydride reagents like diisobutylaluminum hydride (DIBAL-H). masterorganicchemistry.comcommonorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) and is followed by an aqueous workup to hydrolyze the intermediate imine to the aldehyde. wikipedia.orgchemistrysteps.com This would convert this compound into 3-bromo-2-nitrobenzaldehyde (B145937).

| Transformation | Typical Reagents and Conditions | Potential Product | Reference |

|---|---|---|---|

| Full Hydrolysis (Acidic) | H₃O⁺, Heat | 3-Bromo-2-nitrobenzoic acid | byjus.com |

| Partial Hydrolysis (Basic) | NaOH(aq), Mild Heat | 3-Bromo-2-nitrobenzamide | commonorganicchemistry.com |

| Reduction to Amine | 1) LiAlH₄; 2) H₂O | (3-Bromo-2-nitrophenyl)methanamine | wikipedia.org |

| Reduction to Aldehyde | 1) DIBAL-H, -78 °C; 2) H₂O | 3-Bromo-2-nitrobenzaldehyde | masterorganicchemistry.comcommonorganicchemistry.com |

Cycloaddition Reactions Involving the Nitrile Moiety

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. The nitrile group (–C≡N) of this compound can potentially participate as a dipolarophile in 1,3-dipolar cycloadditions. A common example of this type of reaction is the [3+2] cycloaddition with organic azides to form tetrazole rings. While the electronic properties of the benzonitrile (B105546) ring influence the reactivity of the nitrile group, detailed studies specifically documenting the cycloaddition reactions of this compound are not readily found in peer-reviewed literature.

However, the general mechanism for such a reaction would involve the attack of the azide (B81097) 1,3-dipole on the carbon-nitrogen triple bond of the nitrile. The reaction's viability is influenced by the electronic nature of the substituents on the aromatic ring. In this compound, the presence of two strong electron-withdrawing groups (–NO₂ and –Br) decreases the electron density of the nitrile group, potentially making it a less reactive dipolarophile compared to benzonitriles with electron-donating groups.

Research on related molecules, such as benzonitrile N-oxide, has shown its participation in [3+2] cycloaddition reactions with various dipolarophiles. mdpi.com Similarly, other studies have explored the [3+2] cycloaddition of nitrones with various alkenes. mdpi.comrsc.org These studies underscore the general capability of nitrile-containing compounds and related functional groups to undergo such transformations, even though specific data for this compound is scarce.

Electrophilic Aromatic Substitution (EAS) with Deactivating Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. wikipedia.org The benzene (B151609) ring of this compound is substituted with three functional groups: a bromo group (–Br), a nitro group (–NO₂), and a nitrile group (–CN). All three of these groups are deactivating, meaning they decrease the rate of electrophilic substitution compared to unsubstituted benzene. youtube.comlibretexts.org This deactivation occurs because they are electron-withdrawing groups, which reduce the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. lumenlearning.com

The directing effect of these substituents determines the position of any subsequent substitution. Both the nitro group and the nitrile group are strong meta-directors. libretexts.org The bromo group, while deactivating, is an ortho-, para-director. libretexts.org In this compound, the positions on the ring are C1-CN, C2-NO₂, and C3-Br. The available positions for substitution are C4, C5, and C6.

The directing effects can be summarized as follows:

Nitrile group (at C1): Directs incoming electrophiles to the meta positions (C3 and C5).

Nitro group (at C2): Directs incoming electrophiles to the meta positions (C4 and C6).

Bromo group (at C3): Directs incoming electrophiles to the ortho (C2, C4) and para (C6) positions.

Radical Reactions and Their Potential Pathways

Radical reactions offer alternative pathways for the functionalization of aromatic compounds. youtube.com For this compound, several potential radical reaction pathways can be envisioned.

One possibility is the homolytic cleavage of the carbon-bromine bond. youtube.com This can be initiated by radical initiators (like AIBN) or photochemically. This would generate an aryl radical, which could then participate in various radical-mediated transformations, such as hydrogen atom abstraction or addition to a multiple bond. The thermodynamic driving force for such reactions is often favorable, especially when a weaker C-Br bond is replaced by a stronger bond. libretexts.org

The nitro group can also be involved in radical reactions. Nitroaromatic compounds can undergo reduction to form nitro radical anions. These species are key intermediates in various transformations. rsc.org For example, they can be involved in single-electron transfer (SET) processes.

While general principles of radical chemistry suggest these possibilities, specific studies detailing the radical reactions of this compound are not prevalent in the existing literature.

Ring-Opening and Rearrangement Reactions

The aromatic ring of this compound is highly stable due to its aromaticity. Ring-opening reactions of such stable aromatic systems are energetically unfavorable and require extreme conditions, such as high temperatures and pressures, or the use of highly reactive reagents. Therefore, ring-opening of this compound is not a commonly observed reaction pathway under typical laboratory conditions.

Rearrangement reactions are more plausible, although still not widely reported for this specific compound. One potential, though speculative, rearrangement is the von Richter rearrangement, where a nitro group on an aromatic ring is displaced by a nucleophile (like cyanide), and a carboxyl group is introduced into the position ortho to the displaced nitro group. However, this reaction typically requires a hydrogen atom ortho to the nitro group, which is not present in this compound.

Another possibility could be rearrangements involving the nitrile group, but again, specific examples for this substrate are not available.

Applications of 3 Bromo 2 Nitrobenzonitrile in Advanced Organic Synthesis

As a Key Building Block for Complex Aromatic Systems

The strategic positioning of the bromo, nitro, and cyano groups on the benzene (B151609) ring makes 3-bromo-2-nitrobenzonitrile an ideal substrate for the construction of highly substituted aromatic compounds. The differential reactivity of these functional groups allows for sequential and regioselective modifications, providing access to a multitude of polysubstituted benzene derivatives.

Construction of Poly-Substituted Benzenes

The synthesis of polysubstituted benzenes often requires a carefully planned sequence of reactions to ensure the correct placement of various functional groups. libretexts.orgpressbooks.publibretexts.org this compound offers a distinct advantage in this regard. The electron-withdrawing nature of the nitro and cyano groups deactivates the aromatic ring towards electrophilic substitution, while the bromine atom can participate in a variety of cross-coupling reactions.

For instance, the bromine atom can be readily displaced or utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Subsequently, the nitro group can be reduced to an amino group, which can then be further functionalized or used to direct subsequent electrophilic aromatic substitution reactions to specific positions. nih.gov The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, further expanding the diversity of accessible polysubstituted benzenes. This stepwise and controlled functionalization is a cornerstone of modern organic synthesis, enabling the creation of complex molecules with precise substitution patterns. libretexts.orgpressbooks.publibretexts.org

Table 1: Reactivity of Functional Groups in this compound for Polysubstituted Benzene Synthesis

| Functional Group | Potential Transformations | Resulting Functionality |

| Bromo | Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig couplings | Aryl, Alkyl, Alkenyl, Alkynyl, Amino groups |

| Nitro | Reduction | Amino group |

| Nitrile | Hydrolysis, Reduction | Carboxylic acid, Aminomethyl group |

Scaffold for Biaryl and Related Architectures

Biaryl scaffolds are prevalent in pharmaceuticals, natural products, and materials science. This compound serves as an excellent starting material for the synthesis of functionalized biaryl compounds. The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the formation of a new carbon-carbon bond with a wide range of boronic acids or esters.

This approach provides a direct and efficient route to biaryl systems where one of the aromatic rings is substituted with both a nitro and a cyano group. These functionalities can then be further elaborated. For example, the nitro group can be reduced to an amine, which can participate in cyclization reactions or be converted into other functional groups. The nitrile group can be transformed into amides, tetrazoles, or other nitrogen-containing heterocycles. This versatility makes this compound a valuable building block for creating libraries of diverse biaryl compounds for drug discovery and materials research. Recent advancements have also explored electrochemical methods for the synthesis of cyclic biaryl λ3-bromanes from precursors like 2,2'-dibromobiphenyls, highlighting the ongoing innovation in biaryl synthesis. nih.gov

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The unique arrangement of functional groups in this compound makes it a highly effective precursor for the synthesis of a variety of nitrogen- and oxygen-containing heterocyclic systems.

Formation of Indazoles and Benzimidazoles

The ortho-relationship between the nitro and cyano groups in this compound is particularly well-suited for the construction of fused heterocyclic systems like indazoles. Reductive cyclization of 2-nitrobenzonitriles is a common strategy for the synthesis of indazoles. nih.gov For example, treatment of this compound with a reducing agent can lead to the formation of a 3-aminoindazole derivative, with the bromine atom remaining available for further functionalization.

Furthermore, the transformation of indazoles into benzimidazoles can be achieved through photochemical rearrangement, offering a pathway to expand structural diversity. nih.gov This highlights the potential of this compound as a starting point for accessing multiple heterocyclic scaffolds.

Synthesis of Quinolines, Isoquinolines, and Related Nitrogen Heterocycles

Quinolines and isoquinolines are fundamental heterocyclic scaffolds found in numerous natural products and pharmaceuticals. iust.ac.irscribd.comwikipedia.org While the direct synthesis of these heterocycles from this compound is less common, the functionalities present in this starting material can be transformed to facilitate their construction. For instance, the nitro and cyano groups can be manipulated to generate precursors suitable for established quinoline (B57606) and isoquinoline (B145761) syntheses, such as the Friedländer or Skraup syntheses for quinolines, and the Bischler-Napieralski or Pictet-Spengler reactions for isoquinolines. wikipedia.org

The bromine atom on the benzene ring of the resulting quinoline or isoquinoline provides a valuable site for further modification through cross-coupling reactions, allowing for the introduction of additional complexity and diversity. orgsyn.org The synthesis of 3-bromoquinoline-2(1H)-thiones from related precursors has been reported, demonstrating the utility of bromo-substituted aromatics in building complex quinoline derivatives. semanticscholar.org

Derivatization to Oxazolines and Other Oxygen/Nitrogen Heterocycles

The nitrile group in this compound can serve as a key functional group for the synthesis of oxazolines and other heterocycles containing both oxygen and nitrogen. For example, the nitrile can undergo reaction with amino alcohols under various conditions to form 2-oxazolines. The resulting 3-bromo-2-nitrophenyl-substituted oxazoline (B21484) can then be further elaborated.

The nitro group can be reduced to an amine, which can then participate in intramolecular cyclization reactions, potentially leading to the formation of more complex fused heterocyclic systems. The bromine atom remains a versatile handle for introducing a wide range of substituents via cross-coupling reactions. This multi-faceted reactivity allows for the construction of a diverse array of heterocyclic structures from a single, readily available starting material.

Integration into Medicinal Chemistry Scaffolds

The strategic incorporation of this compound into molecular frameworks has proven instrumental in the development of novel pharmaceutical intermediates and tools for chemical biology research.

Synthesis of Molecular Frameworks for Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactive nature, stemming from the electron-withdrawing effects of the nitro and bromine substituents, allows for versatile chemical modifications. The bromine atom can be readily displaced through nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, providing a handle for further functionalization.

This adaptability makes it a valuable starting material for constructing complex molecular architectures that form the core of many therapeutic agents. For instance, related bromo-nitroaromatic compounds are integral to the synthesis of drugs for cardiovascular diseases and cancer. google.com The antidepressant venlafaxine, for example, is synthesized using 3-bromonitrobenzene, a structurally similar compound. nbinno.com The demand for such pharmaceuticals is a significant driver for the production and utilization of these specialized chemical intermediates. nbinno.com

The synthesis of 3-bromo-2-nitrobenzaldehyde (B145937), an important pharmaceutical intermediate, particularly for cardiovascular and anticancer drugs, highlights the utility of related structures. google.com This underscores the potential of this compound as a precursor to a wide range of bioactive molecules.

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

| Bromine Atom | Nucleophilic Substitution | Amines, Thiols, etc. |

| Nitro Group | Reduction | Amino Group |

| Nitrile Group | Hydrolysis | Carboxylic Acid |

Design of Ligands and Probes for Chemical Biology Research

Beyond its role in drug synthesis, this compound and its derivatives are valuable tools in chemical biology. The compound's structure can be tailored to create specific ligands and probes for studying biological systems. The nitro group, for instance, can be bioreduced to form reactive intermediates that interact with cellular components, offering a pathway to investigate cellular functions. smolecule.com

Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to proteins and nucleic acids. smolecule.com This property is increasingly being exploited in the rational design of enzyme inhibitors and other therapeutic agents. The ability to fine-tune the electronic properties of the benzene ring through the strategic placement of the bromo and nitro groups allows for the creation of highly specific molecular probes to explore biological targets.

Contributions to Material Science Research

The unique electronic and optical properties of this compound and its derivatives have garnered interest in the field of material science, particularly in the development of advanced organic materials.

Development of Organic Electronic Materials

The inherent electronic characteristics of this compound make it a candidate for use in the development of organic electronic materials. smolecule.com The presence of both electron-donating (after reduction of the nitro group) and electron-withdrawing groups can lead to the formation of charge-transfer complexes, a key feature in many organic semiconductors and conductors.

The versatility of its chemical structure allows for the synthesis of a variety of derivatives with tailored electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research in this area is focused on synthesizing and characterizing new materials derived from this compound to optimize their performance in electronic devices.

Precursors for Nonlinear Optical (NLO) Materials

While direct evidence for the use of this compound in NLO materials is emerging, related compounds have shown promise in this area. Nonlinear optical materials are crucial for applications in telecommunications, optical computing, and data storage. The key to their function lies in their ability to alter the properties of light passing through them.

The synthesis of donor-acceptor substituted thiophenevinylene oligomers, which exhibit enhanced optical nonlinearities, often involves aldehyde precursors. dtic.mil The development of new synthetic routes to aldehyde precursors is a significant area of research for creating novel NLO materials. dtic.mil Given that this compound can be a precursor to various functionalized benzaldehydes, it holds potential as a foundational building block for new NLO materials. The combination of a strong electron-withdrawing nitro group and a polarizable bromine atom on an aromatic ring is a common design motif for molecules with high second-order NLO responses.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms.

¹H NMR and ¹³C NMR Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 3-Bromo-2-nitrobenzonitrile is expected to exhibit signals corresponding to the three aromatic protons. The substitution pattern on the benzene (B151609) ring, with a nitrile group at C1, a nitro group at C2, and a bromine atom at C3, will influence the chemical shifts and coupling patterns of the remaining protons at positions C4, C5, and C6.

The electron-withdrawing nature of the nitro and nitrile groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm values). The proton at C6, being ortho to the nitrile group, is expected to be the most deshielded. The protons at C4 and C5 will also be in the downfield region, with their exact chemical shifts influenced by both the adjacent bromo and nitro groups. The coupling between these protons will provide further structural information. A doublet of doublets or a triplet and a doublet pattern would be anticipated, reflecting the ortho and meta couplings.

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon of the nitrile group (-C≡N) is expected to appear in the range of 115-120 ppm. The aromatic carbons will resonate between approximately 110 and 150 ppm. The carbons directly attached to the electron-withdrawing nitro group (C2) and the bromine atom (C3) will have their chemical shifts significantly affected. The carbon bearing the nitro group (C2) is expected to be shifted downfield, while the carbon attached to the bromine (C3) will also experience a downfield shift, though typically less pronounced than that caused by a nitro group.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~110-115 |

| C2 | - | ~148-152 |

| C3 | - | ~120-125 |

| C4 | ~7.8-8.0 | ~128-132 |

| C5 | ~7.6-7.8 | ~125-129 |

| C6 | ~8.0-8.2 | ~133-137 |

| CN | - | ~116-118 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. Cross-peaks in the COSY spectrum would connect signals from adjacent protons (e.g., H4 with H5, and H5 with H6), confirming their connectivity in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbons to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons (C4, C5, and C6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning the quaternary carbons (C1, C2, and C3) by observing correlations from the aromatic protons to these carbons. For instance, the proton at C6 would be expected to show a correlation to C1 and C2.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. In the case of this compound, NOESY could help to confirm the substitution pattern by showing through-space interactions between adjacent protons.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands of Nitrile, Nitro, and Bromo Groups

The IR and Raman spectra of this compound would be dominated by the characteristic vibrational modes of its functional groups.

Nitrile Group (-C≡N): A sharp and intense absorption band corresponding to the C≡N stretching vibration is expected in the IR spectrum, typically in the region of 2220-2260 cm⁻¹. This band is usually weaker in the Raman spectrum.

Nitro Group (-NO₂): The nitro group gives rise to two distinct stretching vibrations: an asymmetric stretch (stronger in the IR) and a symmetric stretch (stronger in the Raman). These are expected to appear around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

Bromo Group (C-Br): The C-Br stretching vibration occurs at lower frequencies, typically in the range of 500-600 cm⁻¹, and is often weak in the IR spectrum but can be more prominent in the Raman spectrum.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Nitrile (-C≡N) | Stretching | 2220-2260 | Strong, Sharp | Weak |

| Nitro (-NO₂) | Asymmetric Stretch | 1520-1560 | Strong | Medium |

| Nitro (-NO₂) | Symmetric Stretch | 1345-1385 | Medium | Strong |

| C-Br | Stretching | 500-600 | Weak-Medium | Medium-Strong |

| Aromatic C-H | Stretching | 3000-3100 | Medium | Medium |

| Aromatic C=C | Stretching | 1400-1600 | Medium | Strong |

Conformational Insights from Vibrational Modes

While this compound is a relatively rigid molecule, vibrational spectroscopy could offer insights into the orientation of the nitro group relative to the benzene ring. The position and shape of the nitro group's vibrational bands can be sensitive to steric hindrance and electronic effects from the adjacent bulky bromine atom, potentially leading to slight shifts from the expected values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern. For this compound (C₇H₃BrN₂O₂), the molecular weight is approximately 226.9 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak in the mass spectrum would appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the nitro group (-NO₂, 46 Da) and the nitrile group (-CN, 26 Da). The loss of a bromine radical (79 or 81 Da) is also a probable fragmentation pathway. Analysis of the resulting fragment ions would provide further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C₇H₃BrN₂O₂, the exact mass can be calculated. Based on the computed data for its isomer, 2-bromo-3-nitrobenzonitrile, the expected monoisotopic mass is 225.93779 Da. chemicalbook.comnih.gov HRMS would be able to confirm this value to within a few parts per million, providing strong evidence for the compound's elemental formula.

Table 1: Computed Mass Data for Isomers of Bromo-nitrobenzonitrile

| Compound Name | Molecular Formula | Computed Monoisotopic Mass (Da) |

| 2-Bromo-3-nitrobenzonitrile | C₇H₃BrN₂O₂ | 225.93779 chemicalbook.comnih.gov |

| 3-Bromo-4-nitrobenzonitrile (B22018) | C₇H₃BrN₂O₂ | 225.93779 |

This data is computed and serves as a reference for the expected values for this compound.

Coupling with Chromatography (LC-MS, GC-MS) for Purity and Identification

To ensure the purity of a synthesized sample of this compound and to aid in its identification, chromatographic techniques coupled with mass spectrometry are employed. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for separating components of a mixture and providing mass information for each component.

The choice between LC-MS and GC-MS would depend on the volatility and thermal stability of this compound. Given the nature of related aromatic compounds, it is likely amenable to both techniques. These methods would be crucial in separating it from any starting materials, byproducts, or isomers formed during its synthesis. The resulting mass spectrum for the isolated peak corresponding to this compound would then be analyzed for its characteristic fragmentation pattern, further confirming its identity.

X-ray Crystallography for Solid-State Structural Determination

While no crystal structure for this compound has been reported, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state sample. Should suitable crystals be obtained, this technique would provide a wealth of information.

Molecular Conformation and Intermolecular Interactions

A crystallographic study would reveal the molecule's conformation, including the planarity of the benzene ring and the orientation of the bromo, nitro, and cyano substituents. It would also provide detailed insights into the intermolecular interactions that govern the crystal packing. These interactions could include halogen bonding involving the bromine atom, dipole-dipole interactions from the nitro and cyano groups, and π-π stacking interactions between the aromatic rings.

For instance, the crystal structure of the related compound 3-bromo-2-hydroxybenzonitrile (B84773) reveals intermolecular O-H···Br and O-H···N hydrogen bonding, as well as offset face-to-face π-stacking interactions. researchgate.net It is plausible that this compound would exhibit analogous, though different, intermolecular forces dictated by its specific functional groups.

Crystal Packing and Supramolecular Assembly

The data from X-ray crystallography would elucidate how individual molecules of this compound pack together to form the crystal lattice. This arrangement, or supramolecular assembly, is a consequence of the various intermolecular forces. Understanding the crystal packing is crucial as it can influence the material's physical properties, such as its melting point, solubility, and stability.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations (Density Functional Theory - DFT)

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. This involves finding the minimum energy structure on the potential energy surface. For 3-Bromo-2-nitrobenzonitrile, the optimization process would likely reveal a planar or near-planar arrangement of the benzene (B151609) ring, with the substituents also lying in or close to this plane to maximize conjugation and minimize steric hindrance.

The presence of the bulky bromine atom and the nitro group adjacent to each other can introduce some degree of steric strain, potentially causing slight out-of-plane distortions of the nitro group. The energetic stability of the optimized structure is confirmed by ensuring that all calculated vibrational frequencies are real and positive, which indicates that the geometry corresponds to a true energy minimum.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This data is illustrative and based on expected values from DFT calculations.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Length | C≡N (cyano) | ~1.15 Å |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | C-C-NO2 | ~118° |

| Dihedral Angle | C-C-N-O (nitro) | ~0° or slightly twisted |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the electron-withdrawing nature of the nitro and cyano groups is expected to significantly lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The HOMO is likely to be distributed over the benzene ring and the bromine atom, which has lone pairs of electrons. Conversely, the LUMO is expected to be localized predominantly on the nitro group and the cyano moiety, as these are strong electron-accepting groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and based on expected values from DFT calculations.)

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -7.5 eV |

| LUMO | ~ -3.0 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack.

In this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, as these are the most electronegative atoms. The hydrogen atoms of the benzene ring and the region around the bromine atom would exhibit a more positive potential (blue or green), indicating their relative electron deficiency. This charge distribution highlights the molecule's susceptibility to nucleophilic addition at the carbon atoms attached to the electron-withdrawing groups.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry can be used to model the dynamic processes of chemical reactions. By mapping the energy profile of a reaction pathway, it is possible to identify key intermediates and, most importantly, the transition states that govern the reaction rate.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Locating and characterizing the TS is fundamental to understanding a reaction's feasibility and kinetics. For a reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be employed to search for the TS structure.

A transition state is characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactants to the products. The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction.

Once a transition state has been located and confirmed, an Intrinsic Reaction Coordinate (IRC) calculation is performed to verify that the TS correctly connects the reactants and products. The IRC analysis involves following the reaction pathway downhill from the transition state in both the forward and reverse directions. A successful IRC calculation will lead to the optimized geometries of the reactants on one side and the products on the other, thus confirming the entire reaction pathway. This analysis provides a detailed picture of the geometric changes that occur as the reaction progresses, offering a deeper understanding of the underlying mechanism.

Prediction of Spectroscopic Parameters

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure verification and assignment. The process involves calculating the magnetic shielding tensors of nuclei within the molecule, which are then converted into chemical shifts relative to a standard reference.

The standard workflow for predicting the ¹H and ¹³C NMR spectra of this compound would involve several steps. rogue-scholar.org First, a conformational search would be performed to identify all low-energy geometries of the molecule. Each of these conformers would then be optimized, typically using a density functional theory (DFT) method like B3LYP-D3/6-31G(d). rogue-scholar.org

Following optimization, NMR shielding constants are calculated for each conformer using a higher level of theory, such as the WP04 functional with a larger basis set like 6-311++G(2d,p). rogue-scholar.org To account for solvent effects, which are crucial for accurate predictions, a continuum solvation model like the Polarizable Continuum Model (PCM) is employed. rogue-scholar.org The final predicted spectrum is an average of the individual conformer spectra, weighted by their Boltzmann populations at a given temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values based on typical shifts for substituted benzenes and would need to be confirmed by specific calculations.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~117 |

| C-NO₂ | ~150 |

| C-Br | ~115 |

| C-H (ortho to NO₂) | ~135 |

| C-H (meta to NO₂) | ~128 |

| C-H (para to NO₂) | ~138 |

Theoretical simulations of infrared (IR) and Raman spectra are essential for assigning vibrational modes observed in experimental measurements. These calculations are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, which has been shown to provide a good balance between accuracy and computational cost for similar molecules. researchgate.net

The calculation provides a set of harmonic vibrational frequencies and their corresponding intensities. Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and incomplete basis sets, the raw data is typically scaled using a uniform scaling factor to improve agreement with experimental spectra. A detailed assignment of each vibrational mode is achieved by analyzing the Potential Energy Distribution (PED), which describes the contribution of different internal coordinates (stretching, bending, torsion) to each normal mode. researchgate.netresearchgate.net

Table 3: Selected Simulated Vibrational Frequencies and Assignments for this compound (Illustrative) Note: These assignments are based on characteristic frequencies for the functional groups and data from related benzonitrile (B105546) derivatives. researchgate.netresearchgate.net

| Calculated Wavenumber (cm⁻¹) | Assignment (PED Contribution) | Vibrational Mode |

| ~3100 | ν(C-H) (98%) | Aromatic C-H Stretch |

| ~2240 | ν(C≡N) (95%) | Nitrile Stretch |

| ~1530 | νasym(NO₂) (85%) | Asymmetric NO₂ Stretch |

| ~1350 | νsym(NO₂) (88%) | Symmetric NO₂ Stretch |

| ~1100 | β(C-H) (70%) | In-plane C-H Bend |

| ~750 | γ(NO₂) (65%) | NO₂ Wagging |

| ~550 | ν(C-Br) (75%) | C-Br Stretch |

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties (descriptors) with its chemical reactivity. mdpi.com For a class of compounds like substituted benzonitriles, a QSRR model could be developed to predict reaction rates, equilibrium constants, or activation energies for a specific reaction.

The process involves:

Dataset Assembly: A series of related benzonitrile derivatives with known experimental reactivity data is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment) descriptors. mdpi.com

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) combined with a feature selection technique like a genetic algorithm, are used to find the best-fit equation relating a subset of descriptors to the observed reactivity. mdpi.com

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of molecules not used in model training. nih.gov

For this compound, a QSRR model could predict its reactivity in, for example, a nucleophilic aromatic substitution reaction, based on descriptors quantifying the electronic and steric effects of the bromo and nitro substituents.

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound would typically be performed in a simulated solvent box (e.g., water or an organic solvent) to mimic solution-phase behavior. The simulation protocol includes:

System Setup: The molecule is placed in a periodic box filled with explicit solvent molecules.

Energy Minimization: The initial system's energy is minimized to remove unfavorable contacts.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure (NPT ensemble) to achieve a stable density. plos.org

Production Run: A long simulation (nanoseconds to microseconds) is run to generate the trajectory for analysis. plos.org

Analysis of the MD trajectory can reveal important dynamic properties, such as the rotational freedom of the nitro group, the stability of different conformations, and the organization of solvent molecules around the solute. This provides insight into how the molecule's dynamic behavior might influence its reactivity and interactions with its environment.

Future Perspectives and Emerging Research Directions

Sustainable and Green Chemistry Approaches in Synthesis of 3-Bromo-2-nitrobenzonitrile

The principles of green chemistry are increasingly influencing the synthesis of aromatic compounds like this compound. Research in this area aims to reduce the environmental impact of chemical processes by utilizing less hazardous reagents, minimizing waste, and improving energy efficiency. One promising avenue is the exploration of heterogeneously catalyzed gas-phase ammoxidation for the synthesis of nitrobenzonitriles. For instance, the ammoxidation of p-nitrotoluene to p-nitrobenzonitrile has been investigated using vanadium phosphate (B84403) (VPO) catalysts. rsc.org This approach, while not directly applied to this compound yet, suggests a potential eco-friendly route that could be adapted, moving away from traditional methods that often involve harsh reaction conditions and stoichiometric reagents. rsc.org

Key features of such green approaches include the use of solid catalysts that can be easily recovered and reused, and carrying out reactions in the gas phase to reduce solvent waste. However, challenges remain, such as the deactivating effect of the nitro group on the aromatic ring, which can lead to lower catalyst activity and selectivity. rsc.org Future research will likely focus on developing more robust and selective catalysts that can efficiently facilitate the synthesis of highly substituted benzonitriles like this compound under greener conditions.

Chemo- and Regioselective Transformations of Derivatives

The presence of multiple reactive sites—the nitrile, nitro, and bromo groups—on the this compound scaffold presents both a challenge and an opportunity for synthetic chemists. Achieving chemo- and regioselectivity in subsequent transformations is crucial for its utility as a building block. Research is focused on developing methods that allow for the selective manipulation of one functional group while leaving the others intact.

For example, studies on related compounds like 3-bromo-2-nitrobenzo[b]thiophene have shown that nucleophilic aromatic substitution of the bromine atom can be achieved in the presence of the nitro group. The reaction with anilines in the presence of a non-nucleophilic base can lead to the formation of 3-amino-2-nitrobenzo[b]thiophenes. researchgate.net Interestingly, these reactions can also yield the isomeric 2-amino-3-nitrobenzo[b]thiophenes, highlighting the subtleties in controlling regioselectivity. researchgate.net The choice of solvent and base has been shown to influence the ratio of the resulting isomers. researchgate.net

Future work in this area will likely involve the use of advanced catalytic systems and precisely controlled reaction conditions to achieve high selectivity. The development of protecting group strategies tailored for this specific substitution pattern will also be instrumental in enabling more complex, multi-step syntheses.

Flow Chemistry Applications for Scalable Synthesis

The synthesis of nitrated aromatic compounds often involves highly exothermic and potentially hazardous reactions. europa.euewadirect.com Flow chemistry is emerging as a powerful technology to address these safety concerns and to enable scalable production. europa.eujst.org.in By performing reactions in continuous-flow reactors, significant advantages over traditional batch processes can be realized, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. jst.org.innih.gov

The application of flow chemistry to nitration reactions has been shown to improve safety and efficiency. ewadirect.com For instance, the small reaction volumes within a flow reactor minimize the risk of thermal runaways, and the automated nature of the process allows for consistent product quality. ewadirect.com While specific flow synthesis protocols for this compound are not yet widely reported, the general success of flow chemistry in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs) suggests its high potential in this context. jst.org.inresearchgate.net Future research will likely focus on translating existing batch syntheses of this compound and its precursors into continuous-flow processes, optimizing reaction conditions such as temperature, pressure, and residence time to maximize yield and purity. jst.org.in

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Often inefficient, risk of hotspots | Highly efficient, excellent temperature control |

| Safety | Higher risk with exothermic reactions | Enhanced safety, small reaction volumes |

| Scalability | Can be challenging, requires larger reactors | More straightforward, "numbering-up" or longer run times |

| Process Control | Less precise control over parameters | Precise control of temperature, pressure, and residence time |

| Automation | More complex to automate | Readily automated for continuous production |

Exploration of Novel Catalytic Systems for Enhanced Reactivity

The development of novel catalytic systems is paramount for enhancing the efficiency and selectivity of reactions involving this compound. Research is moving beyond traditional stoichiometric reagents towards more sophisticated catalytic approaches. In the broader context of nitroaromatic compound synthesis, heterogeneous catalysts, such as supported vanadium phosphate, have been explored for ammoxidation reactions. rsc.org

For transformations of the this compound core, catalytic methods for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the bromide position would significantly expand its synthetic utility. The challenge lies in developing catalysts that are active for the C-Br bond activation without promoting unwanted side reactions involving the nitro or nitrile groups. Future research will likely explore the use of well-defined palladium, copper, or nickel complexes with tailored ligand architectures to achieve the desired reactivity and selectivity. Furthermore, the application of organocatalysis and biocatalysis could offer new, environmentally benign routes for the asymmetric transformation of derivatives of this compound.

Development of Advanced Synthetic Methodologies for Diverse Scaffolds

This compound is a valuable starting material for the construction of diverse and complex molecular scaffolds. Its utility as a precursor for other important intermediates, such as 3-bromo-2-nitrobenzaldehyde (B145937), has been demonstrated. google.com This aldehyde can be synthesized from 1,3-dibromo-2-nitrobenzene (B169743) through a multi-step sequence involving malonic ester synthesis, decarboxylation, oxidation, reduction, and formylation. google.com

Furthermore, the strategic positioning of the bromo and nitro groups allows for sequential functionalization to build intricate heterocyclic systems. For example, the nucleophilic substitution of the bromide in the related 3-bromo-9-nitrobenzanthrone with various amines has been used to synthesize novel fluorophores. nih.gov The electron-withdrawing nature of the nitro group facilitates this substitution reaction. nih.gov Similar strategies applied to this compound could lead to the development of new classes of compounds with interesting photophysical or biological properties. The development of multi-component reactions and catalytic cascade sequences starting from this compound will be a key focus of future research, enabling the rapid assembly of molecular complexity from a simple starting material.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-bromo-2-nitrobenzonitrile, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves sequential functionalization of a benzonitrile precursor. A common approach includes:

- Nitration : Introduce the nitro group at the ortho position using a nitrating mixture (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .

- Bromination : Subsequent bromination can be achieved with Br₂ in a halogen-compatible solvent (e.g., CHCl₃ or CCl₄) under controlled temperature (25–40°C) .

Yield optimization requires careful control of stoichiometry (e.g., 1.1–1.3 equivalents of Br₂) and reaction time (2–4 hours). Purification via recrystallization in ethanol or methanol improves purity (>95%) .

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer:

Analytical techniques include:

- NMR Spectroscopy : ¹H NMR should show characteristic aromatic protons (δ 7.8–8.5 ppm) and absence of impurities. ¹³C NMR confirms nitrile (C≡N) at ~115 ppm .

- Mass Spectrometry : ESI-MS or EI-MS should display the molecular ion peak at m/z 227 (for C₇H₃BrN₂O₂⁺) .

- IR Spectroscopy : Key peaks include C≡N stretch (~2230 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹) .

Advanced: What mechanistic insights explain the regioselectivity of bromination in this compound synthesis?

Answer:

The nitro group is a strong meta-directing group, but steric and electronic effects in the ortho-nitrobenzonitrile scaffold influence bromination. Computational studies (DFT) suggest:

- Electron-withdrawing nitrile and nitro groups deactivate the ring, directing Br⁺ electrophiles to the less hindered meta position relative to the nitro group .

- Solvent polarity (e.g., CCl₄ vs. CH₃COOH) modulates reaction kinetics, favoring para-bromination in polar aprotic solvents due to transition-state stabilization .

Advanced: How does this compound participate in cross-coupling reactions, and what catalytic systems are effective?

Answer:

The bromine atom serves as a leaving group in palladium-catalyzed couplings:

- Suzuki-Miyaura : Use Pd(PPh₃)₄ (2–5 mol%), K₂CO₃, and aryl boronic acids in DMF/H₂O (3:1) at 80–100°C .

- Buchwald-Hartwig Amination : Employ Pd₂(dba)₃/Xantphos with primary amines in toluene at 110°C for C–N bond formation .

Side reactions (e.g., nitro group reduction) can occur; additives like TBAB (tetrabutylammonium bromide) improve selectivity .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Storage : Keep in a cool (<25°C), dry place in amber glass containers to prevent photodegradation .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for this compound?

Answer:

Discrepancies often arise from:

- Polymorphism : Recrystallization solvents (e.g., EtOH vs. MeCN) can produce different crystalline forms, altering melting points .

- Impurity Profiles : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities. Cross-validate with DSC (Differential Scanning Calorimetry) for thermal behavior .

- Inter-lab Variability : Calibrate instruments using certified reference standards (e.g., NIST-traceable materials) .

Advanced: What role does this compound play in the synthesis of bioactive heterocycles?

Answer:

The compound is a precursor for:

- Benzoxazoles : React with 2-aminophenol derivatives under microwave irradiation (120°C, 30 min) to form fused heterocycles with antimicrobial activity .

- Quinazolines : Condense with urea/thiourea in acetic acid to yield scaffolds evaluated for kinase inhibition .

Basic: What solvents are optimal for recrystallizing this compound, and how does choice impact crystal quality?

Answer:

- Ethanol : Yields large, well-defined crystals but may co-solubilize nitro-group byproducts.

- Ethyl Acetate/Hexane (1:3) : Provides high-purity microcrystals suitable for X-ray diffraction .

Cooling rates (<2°C/min) and solvent polarity (logP > 0.5) are critical for minimizing occluded solvents .

Table: Key Reaction Pathways for this compound

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 80°C | Biaryl nitriles |

| Nucleophilic Aromatic Substitution | NaN₃, DMF, 100°C | 2-Nitro-3-azidobenzonitrile |

| Reduction (Nitro → Amine) | H₂/Pd-C, EtOH, RT | 3-Bromo-2-aminobenzonitrile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.